molecular formula C17H30O6 B13145093 3-(((1S)-1-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxybut-3-en-1-yl)oxy)propyl pivalate

3-(((1S)-1-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxybut-3-en-1-yl)oxy)propyl pivalate

Cat. No.: B13145093
M. Wt: 330.4 g/mol
InChI Key: UYSZSQVRRIGWPG-IUZLNWEFSA-N
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Description

3-(((1S)-1-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxybut-3-en-1-yl)oxy)propyl pivalate is a complex organic compound characterized by its unique molecular structure. This compound features a dioxolane ring, a hydroxybutenyl group, and a pivalate ester, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1S)-1-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxybut-3-en-1-yl)oxy)propyl pivalate typically involves multiple stepsThe final step involves esterification with pivalic acid to form the pivalate ester .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The double bond in the hydroxybutenyl group can be reduced to form saturated compounds.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

3-(((1S)-1-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxybut-3-en-1-yl)oxy)propyl pivalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxybutenyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dioxolane ring provides structural stability, while the pivalate ester can undergo hydrolysis to release active intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((1S)-1-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxybut-3-en-1-yl)oxy)propyl pivalate is unique due to its combination of a dioxolane ring, hydroxybutenyl group, and pivalate ester. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C17H30O6

Molecular Weight

330.4 g/mol

IUPAC Name

3-[(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxybut-3-enoxy]propyl 2,2-dimethylpropanoate

InChI

InChI=1S/C17H30O6/c1-7-12(18)14(13-11-22-17(5,6)23-13)20-9-8-10-21-15(19)16(2,3)4/h7,12-14,18H,1,8-11H2,2-6H3/t12?,13-,14+/m1/s1

InChI Key

UYSZSQVRRIGWPG-IUZLNWEFSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)[C@H](C(C=C)O)OCCCOC(=O)C(C)(C)C)C

Canonical SMILES

CC1(OCC(O1)C(C(C=C)O)OCCCOC(=O)C(C)(C)C)C

Origin of Product

United States

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